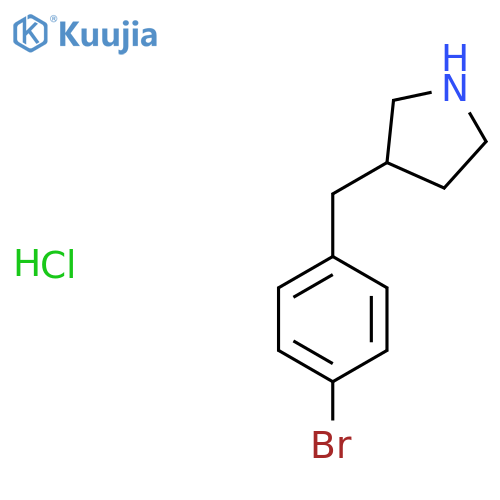Cas no 1359705-81-9 (3-(4-bromophenyl)methylpyrrolidine hydrochloride)

1359705-81-9 structure
商品名:3-(4-bromophenyl)methylpyrrolidine hydrochloride
CAS番号:1359705-81-9
MF:C11H15BrClN
メガワット:276.600501298904
MDL:MFCD28111197
CID:4590444
PubChem ID:77134762
3-(4-bromophenyl)methylpyrrolidine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-(4-bromobenzyl)pyrrolidine hydrochloride
- 3-(4-Bromobenzyl)pyrrolidine HCl
- 3-[(4-bromophenyl)methyl]pyrrolidine hydrochloride
- 3-[(4-bromophenyl)methyl]pyrrolidine;hydrochloride
- Z2213893385
- 3-(4-bromophenyl)methylpyrrolidine hydrochloride
-
- MDL: MFCD28111197
- インチ: 1S/C11H14BrN.ClH/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10;/h1-4,10,13H,5-8H2;1H
- InChIKey: HUEHWKWIOTXRGH-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)CC1CNCC1.Cl
計算された属性
- せいみつぶんしりょう: 275.00764 g/mol
- どういたいしつりょう: 275.00764 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 152
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12
- ぶんしりょう: 276.60
3-(4-bromophenyl)methylpyrrolidine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-222788-0.05g |
3-[(4-bromophenyl)methyl]pyrrolidine hydrochloride |
1359705-81-9 | 95% | 0.05g |
$140.0 | 2023-09-16 | |
| Enamine | EN300-222788-10.0g |
3-[(4-bromophenyl)methyl]pyrrolidine hydrochloride |
1359705-81-9 | 95% | 10g |
$3800.0 | 2023-05-31 | |
| TRC | B803345-10mg |
3-[(4-bromophenyl)methyl]pyrrolidine hydrochloride |
1359705-81-9 | 10mg |
$ 50.00 | 2022-06-06 | ||
| Chemenu | CM427439-500mg |
3-[(4-bromophenyl)methyl]pyrrolidine hydrochloride |
1359705-81-9 | 95%+ | 500mg |
$432 | 2023-01-01 | |
| Enamine | EN300-222788-2.5g |
3-[(4-bromophenyl)methyl]pyrrolidine hydrochloride |
1359705-81-9 | 95% | 2.5g |
$1133.0 | 2023-09-16 | |
| Enamine | EN300-222788-0.25g |
3-[(4-bromophenyl)methyl]pyrrolidine hydrochloride |
1359705-81-9 | 95% | 0.25g |
$297.0 | 2023-09-16 | |
| Enamine | EN300-222788-0.5g |
3-[(4-bromophenyl)methyl]pyrrolidine hydrochloride |
1359705-81-9 | 95% | 0.5g |
$467.0 | 2023-09-16 | |
| Enamine | EN300-222788-10g |
3-[(4-bromophenyl)methyl]pyrrolidine hydrochloride |
1359705-81-9 | 95% | 10g |
$3800.0 | 2023-09-16 | |
| Aaron | AR01AMRR-500mg |
3-[(4-bromophenyl)methyl]pyrrolidine hydrochloride |
1359705-81-9 | 97% | 500mg |
$292.00 | 2025-02-09 | |
| 1PlusChem | 1P01AMJF-250mg |
3-[(4-bromophenyl)methyl]pyrrolidine hydrochloride |
1359705-81-9 | 97% | 250mg |
$178.00 | 2023-12-22 |
3-(4-bromophenyl)methylpyrrolidine hydrochloride 関連文献
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
1359705-81-9 (3-(4-bromophenyl)methylpyrrolidine hydrochloride) 関連製品
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
